

Desmethyl Bosentan (CAS 253688-61-8): A Technical Overview

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Compound of Interest		
Compound Name:	Desmethyl Bosentan	
Cat. No.:	B193190	Get Quote

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Introduction

Desmethyl Bosentan, with the Chemical Abstracts Service (CAS) number 253688-61-8, is recognized as a metabolite of Bosentan, a dual endothelin receptor antagonist.[1] Bosentan is utilized in the management of pulmonary arterial hypertension. **Desmethyl Bosentan**, also known by its chemical name 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide, is formed through the O-demethylation of the phenolic methyl ether of Bosentan.[2] While it is considered a minor metabolite, its pharmacological activity warrants investigation for a comprehensive understanding of Bosentan's metabolic profile and overall effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Desmethyl Bosentan** is provided in the table below.

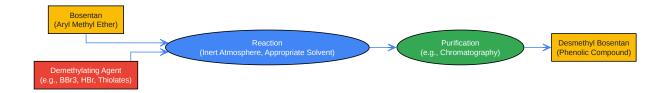


Property	Value	Reference
CAS Number	253688-61-8	[1]
Molecular Formula	C26H27N5O6S	[1]
Molecular Weight	537.59 g/mol	
Alternate Name	4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide	

Synthesis

Detailed experimental protocols for the specific synthesis of **Desmethyl Bosentan** are not readily available in peer-reviewed literature, as it is primarily characterized as a metabolite and an impurity in the synthesis of Bosentan. However, its formation involves the O-demethylation of the methoxy group on the phenoxy ring of the Bosentan molecule. General chemical methods for the demethylation of aryl methyl ethers can be employed for its synthesis in a laboratory setting. These methods often involve the use of strong acids, nucleophilic reagents, or Lewis acids.

General O-Demethylation Workflow:



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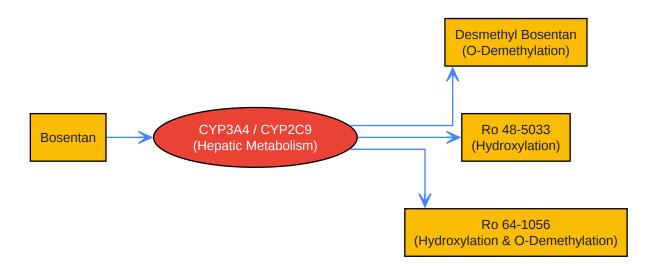
Caption: A generalized workflow for the chemical synthesis of **Desmethyl Bosentan** via Odemethylation of Bosentan.



Metabolism

Desmethyl Bosentan is a product of the hepatic metabolism of Bosentan. The primary enzymes responsible for the metabolism of Bosentan are Cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2C9. The formation of **Desmethyl Bosentan** occurs through the O-demethylation of the 2-methoxyphenoxy moiety of the parent drug. It is one of three identified metabolites, with the other two being Ro 48-5033 (hydroxy bosentan) and Ro 64-1056. Of these, Ro 48-5033 is the major active metabolite, while **Desmethyl Bosentan** (Ro 47-8634) is a minor metabolite.

Metabolic Pathway of Bosentan:



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Caption: The metabolic conversion of Bosentan to its primary metabolites, including **Desmethyl Bosentan**, mediated by CYP enzymes.

Analytical Methodology

The analysis of **Desmethyl Bosentan** is typically performed in the context of impurity profiling of the parent drug, Bosentan. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

A General HPLC Method for Impurity Profiling:



While a specific validated method for the quantification of **Desmethyl Bosentan** as a standalone compound is not detailed in the available literature, methods for the analysis of Bosentan and its related substances can be adapted. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

- Column: A C18 or other suitable stationary phase.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where both Bosentan and Desmethyl Bosentan exhibit significant absorbance (e.g., around 270 nm).
- Quantification: Quantification would be based on the peak area relative to a reference standard of **Desmethyl Bosentan**.

Experimental Workflow for HPLC Analysis:



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Caption: A standard workflow for the analysis of **Desmethyl Bosentan** using High-Performance Liquid Chromatography.

Pharmacology

Desmethyl Bosentan is described as a mixed endothelin receptor antagonist, similar to its parent compound, Bosentan. However, specific data on its potency (IC₅₀ or K_i values) at the endothelin A (ET_a) and endothelin B (ET_e) receptors are not available in the public domain.

Available pharmacological data indicates that **Desmethyl Bosentan** exhibits a similar in vitro interaction profile to Bosentan. It has been shown to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3 with the following IC₅₀ values:



Transporter	IC50 (μM)
OATP1B1	3.8
OATP1B3	7.4

Furthermore, **Desmethyl Bosentan** has been observed to induce the mRNA expression of cytochrome P450 3A4 (CYP3A4) and the ATP-binding cassette transporter ABCB1 (P-glycoprotein).

Safety and Toxicology

A safety data sheet for **Desmethyl Bosentan** indicates that it is classified as harmful if swallowed. As a metabolite of Bosentan, its toxicological profile is inherently linked to that of the parent drug. Bosentan itself carries a black box warning for hepatotoxicity, and therefore, the potential for hepatic effects of its metabolites should be considered.

Conclusion

Desmethyl Bosentan is a minor, yet pharmacologically active, metabolite of Bosentan. While comprehensive data on its synthesis, specific analytical methods, and endothelin receptor antagonist potency are limited, the available information suggests an in vitro pharmacological profile that mirrors some of the characteristics of the parent compound. Further research is warranted to fully elucidate its contribution to the overall pharmacological and toxicological profile of Bosentan. This would require the development of specific and validated analytical methods for its quantification in biological matrices and the undertaking of detailed in vitro and in vivo pharmacological studies.

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References

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- 2. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
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